N-(3-fluorobenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide
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Overview
Description
N-[(3-Fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a propan-2-yloxy group, and a pyridin-2-yl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can modify the compound’s structure by reducing specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(3-Fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.
Fluorophenyl derivatives: Compounds with fluorophenyl groups exhibit comparable chemical properties and reactivity.
Benzamide derivatives: These compounds have a benzamide core and are used in various medicinal and industrial applications.
Uniqueness
The presence of the fluorophenyl group enhances its stability and reactivity, while the pyridin-2-yl group contributes to its biological activity .
Properties
Molecular Formula |
C22H21FN2O2 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-propan-2-yloxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C22H21FN2O2/c1-16(2)27-20-11-9-18(10-12-20)22(26)25(21-8-3-4-13-24-21)15-17-6-5-7-19(23)14-17/h3-14,16H,15H2,1-2H3 |
InChI Key |
CLTIRWQONPYLDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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